Dichlorodipropoxysilane

Description

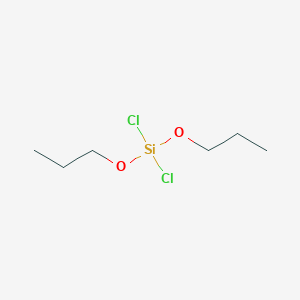

Dichlorodipropoxysilane (chemical formula: $ \text{Cl}2\text{Si(OPr)}2 $, where OPr = propoxy group, $-\text{OCH}2\text{CH}2\text{CH}_3$) is a chlorinated organosilane characterized by two chlorine atoms and two propoxy substituents bonded to a central silicon atom. Such compounds are typically used as intermediates in the synthesis of silicone polymers, surface-modifying agents, or coupling agents in materials science.

Properties

CAS No. |

18141-43-0 |

|---|---|

Molecular Formula |

C6H14Cl2O2Si |

Molecular Weight |

217.16 g/mol |

IUPAC Name |

dichloro(dipropoxy)silane |

InChI |

InChI=1S/C6H14Cl2O2Si/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3 |

InChI Key |

LQGVEVWCWJGLAL-UHFFFAOYSA-N |

SMILES |

CCCO[Si](OCCC)(Cl)Cl |

Canonical SMILES |

CCCO[Si](OCCC)(Cl)Cl |

Other CAS No. |

18141-43-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Reactivity Trends

Substituent Effects :

- Alkyl vs. Alkoxy Groups : this compound’s propoxy groups ($-\text{OPr}$) likely increase steric hindrance and reduce hydrolysis rates compared to alkyl-substituted analogs like dimethyl or diethyl dichlorosilanes. Alkoxy groups also enhance solubility in polar solvents.

- Chlorine Content : Dichlorosilanes (two Cl atoms) are less reactive than trichlorosilanes (three Cl atoms, e.g., Propyltrichlorosilane), which hydrolyze explosively with water .

Hazard Profile :

- Dichlorosilanes generally release HCl upon hydrolysis, posing corrosion and respiratory risks. Dimethyl Dichlorosilane lacks established occupational exposure limits, underscoring the need for strict handling protocols .

- Larger substituents (e.g., octyl in Di-n-Octyl Dichlorosilane) reduce volatility and acute inhalation risks compared to smaller analogs .

Research Findings from Literature

Dimethyl Dichlorosilane: Widely used in industrial silicone production. Reactivity with moisture necessitates inert storage conditions.

Propyltrichlorosilane: Classified as extremely hazardous due to rapid hydrolysis, releasing HCl and generating heat. Used in nanotechnology for surface functionalization .

Di-n-Octyl Dichlorosilane :

- Exhibits lower reactivity due to bulky alkyl chains. Applications include water-repellent coatings and lubricant additives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.